1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine
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Overview
Description
1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C12H21N3 and a molecular weight of 207.32 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the tert-butyl and cyclopentyl groups makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of 1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile in the presence of a base such as sodium hydroxide. The reaction mixture is heated to 90°C for 22 hours, followed by crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine: Contains a phenyl group instead of a cyclopentyl group.
1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine: Features a trifluoromethoxyphenyl group, adding fluorine atoms to the structure.
These compounds share the pyrazole core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
2-tert-butyl-5-cyclopentylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)15-11(13)8-10(14-15)9-6-4-5-7-9/h8-9H,4-7,13H2,1-3H3 |
InChI Key |
MTYPRSRXVJUUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2CCCC2)N |
Origin of Product |
United States |
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